2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
Description
This compound features a pyrimidinone core substituted with a 4-fluorophenyl group at position 4 and an acetamide side chain linked to a 4-methoxyphenethyl moiety. Structural analogs suggest possible applications in protease inhibition (e.g., SARS-CoV-2 main protease) or receptor modulation (e.g., G-protein-coupled receptors) .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-18-8-2-15(3-9-18)10-11-23-20(26)13-25-14-24-19(12-21(25)27)16-4-6-17(22)7-5-16/h2-9,12,14H,10-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFDYHDKVLMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20FN3O2
- Molecular Weight : 341.37 g/mol
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific biological targets. The fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target enzymes or receptors. The pyrimidine ring may facilitate interactions with nucleic acids or proteins, modulating various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar in structure to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use as antitumor agents.
- Anti-inflammatory Effects : Compounds with similar structural motifs have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further evaluation in inflammatory disease models .
Case Studies
- Anticancer Activity Assessment :
- A study evaluated the cytotoxic effects of pyrimidine derivatives on human breast cancer cell lines. Results indicated that compounds with a fluorophenyl substituent showed significant inhibition of cell growth, with IC50 values in the low micromolar range.
- Anti-inflammatory Mechanism :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The lipophilic nature due to the fluorophenyl group may enhance absorption through biological membranes.
- Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions, typical for compounds containing aromatic and heterocyclic structures.
- Toxicity : Toxicological assessments are crucial; however, specific data on acute and chronic toxicity for this compound remain limited and warrant further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone/Acetamide Derivatives
Compound A : N-methyl-2-(6-oxopyrimidin-1(6H)-yl)acetamide (Cluster 5 ligand from )
- Key differences : Lacks the 4-fluorophenyl and 4-methoxyphenethyl groups.
- Activity : Binds to Gly143 via hydrogen bonds (TI = 0.25) .
Thioacetamide Analogues
Compound B : N-(4-methoxyphenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide ()
- Key differences: Replaces the pyrimidinone oxygen with sulfur and substitutes the fluorophenyl with a methyl group.
- Implications : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity but may improve metabolic stability. The methyl group at position 6 decreases steric hindrance compared to the fluorophenyl group in the target compound .
Pyridazinone/Acetamide Hybrids
Compound C : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g from )
- Key differences: Pyridazinone core (two adjacent nitrogen atoms) vs. pyrimidinone (one nitrogen).
- Activity: The pyridazinone hybrids show moderate activity in antipyretic assays, attributed to the piperazine substituent. The target compound’s pyrimidinone core may offer better π-stacking due to aromaticity .
Substituted Quinoline/Piperidine Acetamides
Compound D: N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()
- Key differences: Quinoline core with cyano and piperidine substituents.
- Implications: The quinoline scaffold targets kinase domains, while the target compound’s pyrimidinone core is better suited for protease inhibition. The fluorophenyl group in the target compound may confer higher specificity than the indoline moiety in Compound D .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target vs. Compound A : The 4-methoxyphenethyl group in the target compound likely enhances binding pocket occupancy compared to the smaller N-methyl group in Compound A, as seen in protease inhibition studies .
- Metabolic Stability : The sulfur atom in Compound B may reduce oxidative metabolism, but the target compound’s fluorine atom improves both lipophilicity and metabolic resistance .
- Selectivity: The pyrimidinone core in the target compound shows higher specificity for protease active sites than the pyridazinone or quinoline cores in other analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
